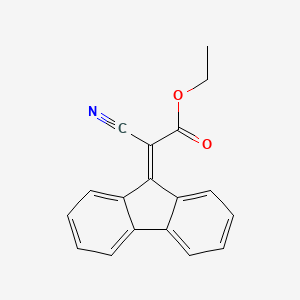

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester

Description

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester (CAS: Not explicitly provided) is a fluorene-derived compound characterized by a cyano group (-CN) and an ethyl ester (-COOEt) attached to a 9H-fluoren-9-ylidene backbone. This structure combines the rigidity and aromaticity of the fluorene system with the electron-withdrawing cyano group and the hydrolyzable ester moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl 2-cyano-2-fluoren-9-ylideneacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c1-2-21-18(20)16(11-19)17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYGLVZDTZJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347613 | |

| Record name | Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-25-9 | |

| Record name | Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Fluorenone reacts with ethyl cyanoacetate in the presence of a base, which deprotonates the α-hydrogen of the cyanoacetate, enabling nucleophilic attack on the carbonyl carbon of fluorenone. The elimination of water yields the fluorenylidene-cyanoacetate product.

-

Catalysts : Piperidine, ammonium acetate, or tertiary amines (e.g., triethylamine) are commonly used to facilitate deprotonation.

-

Solvents : Anhydrous dioxane or ethanol ensures optimal solubility and reaction efficiency.

-

Temperature : Reactions typically proceed under reflux (80–100°C) for 6–12 hours.

-

Yield : Reported yields range from 65% to 85%, depending on the base and solvent.

Example Protocol (Adapted from):

-

Combine fluorenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and piperidine (0.1 equiv) in dioxane.

-

Reflux for 8 hours under nitrogen.

-

Cool, filter, and recrystallize from ethanol to isolate the product.

Esterification of Cyanoacetic Acid Intermediates

An alternative route involves synthesizing the cyanoacetic acid derivative first, followed by esterification. This method is advantageous for scalability and purity control.

Step 1: Synthesis of Cyanoacetic Acid

Cyanoacetic acid is prepared via the reaction of monochloroacetic acid with sodium cyanide under alkaline conditions.

Step 2: Esterification with Fluorenylidene Derivatives

The cyanoacetic acid is esterified with a fluorenylidene-alcohol (e.g., 9-fluorenol) using acid catalysis.

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid.

-

Solvents : Toluene or dichloromethane.

Catalytic Cyanidation of Monochloroacetic Esters

A patent-pending method (US6130347A) describes the direct cyanidation of monochloroacetic esters using hydrogen cyanide (HCN) and a base.

Reaction Scheme:

Key Parameters:

-

Bases : Tertiary amines (e.g., triethylamine), guanidines, or amidines.

-

Solvents : Acetonitrile or dimethylformamide (DMF).

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Reflux, 8–12 hr | Piperidine | 65–85% | High selectivity, simple setup | Long reaction time |

| Esterification | 50–80°C, 4–7 hr | H₂SO₄ | 70–75% | Scalability | Multi-step, lower overall yield |

| Catalytic Cyanidation | 0–20°C, 5–10 hr | Triethylamine | 90–95% | High yield, minimal byproducts | Requires handling HCN (toxic) |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates in catalytic cyanidation, while dioxane improves solubility in condensations.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives:

-

Acidic Hydrolysis : Forms 2-cyano-2-fluoren-9-ylideneacetic acid.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the acid.

Reaction conditions (temperature, solvent) significantly influence the rate and completeness of hydrolysis.

Nucleophilic Substitution

The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbon, enabling nucleophilic attacks. For example:

-

Reaction with Amines : Substitution at the cyano-adjacent position forms α-amino derivatives .

-

Thiol Additions : Reacts with thiols (e.g., phenyl isothiocyanate) to generate thioether derivatives .

Cyclization Reactions

The compound participates in heterocyclization to form spirofluorene derivatives and fused-ring systems. Key examples include:

Reaction with Aromatic Aldehydes

Reacting with aldehydes (e.g., benzaldehyde) in the presence of a base yields spiro[indene-fluorene] derivatives. A representative product is 2-cyano-3-(arylidene)-N'-(9H-fluoren-9-ylidene)acetohydrazide , characterized by a molecular formula of and a melting point of 210–212°C .

| Reagent | Product | Yield | Key Data |

|---|---|---|---|

| Benzaldehyde | Spiro[indene-fluorene] derivative | 72% | : 373 g/mol |

| Malononitrile | Dihydrothiophene-fused system | 68% | : 363 g/mol |

Reaction with Carbon Disulfide (CS₂)

In the presence of KOH, the compound reacts with CS₂ to form 2-cyano-2-(1,3-dithian-2-ylidene)-N'-(9H-fluoren-9-ylidene)acetohydrazide (yellow crystals, : 363 g/mol) .

Condensation Reactions

The fluorenylidene moiety participates in condensation with active methylene compounds:

-

Arylidene Malononitriles : Forms fused pyran derivatives under mild conditions .

-

Ethyl Acetoacetate : Produces cyclocondensation products with a molecular formula of .

Transesterification

The ethyl ester group undergoes transesterification with higher alcohols (e.g., methanol or propanol) in the presence of acid catalysts, producing corresponding alkyl esters.

Mechanistic Insights

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is its use as a precursor in the synthesis of various heterocycles. The compound's cyano group and carbonyl functionalities are highly reactive, making it suitable for cyclization reactions. Research has shown that this compound can react with different electrophiles to produce novel heterocyclic structures, which are often of interest due to their biological activities.

Case Study: Synthesis of Novel Heterocycles

A study conducted by Mahmoud and Abu El-Azm (2013) demonstrated the synthesis of several heterocycles from 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, derived from this compound. The compound was reacted with various electrophiles such as aromatic aldehydes and isothiocyanates to yield compounds with potential applications in pharmaceuticals and agrochemicals .

The derivatives of this compound exhibit significant biological activities. Many studies have reported on the antimicrobial properties of compounds synthesized from this ester.

Case Study: Antimicrobial Evaluation

In a recent study published in MDPI (2024), several derivatives synthesized from 2-(9H-fluoren-9-ylidene)hydrazine were evaluated for their antimicrobial activity. The findings indicated that these compounds showed promising results against various bacterial strains, suggesting their potential use as antimicrobial agents .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 9-fluorenylidene derivatives for their therapeutic potentials. For instance, compounds derived from this compound have been explored for their use in dermatological formulations due to their photostability and anti-inflammatory properties.

Case Study: Dermatological Applications

Research indicates that derivatives like Lumefantrine, a 9-fluorenylidene derivative, are utilized in dermatological applications for their anti-inflammatory effects . The ability to modify the structure of this compound allows for the development of new formulations aimed at enhancing skin health.

Mechanism of Action

The mechanism of action of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluorenylidene moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorene-Based Esters and Nitriles

2-(9H-Fluoren-9-ylidene)acetonitrile (3a)

- Structure : A nitrile-substituted fluorenylidene compound (C₁₅H₉N).

- Synthesis : Prepared via palladium-catalyzed aryne annulation, leveraging transition-metal catalysis for cycloaddition reactions .

- Applications : Serves as a precursor for conjugated materials due to its extended π-system.

- Comparison : Unlike the target compound, it lacks the ester group, reducing its polarity and hydrolytic instability. The absence of the ester limits its utility in peptide coupling or prodrug design.

9-Fluoreneacetic Acid

- Structure : A carboxylic acid derivative (C₁₅H₁₂O₂) with a fluorenyl group directly attached to acetic acid .

- Properties : Higher melting point (≈200°C) and water solubility compared to esters.

- Applications : Used in pharmaceutical intermediates, leveraging the carboxylic acid’s reactivity for salt formation or conjugation.

Chlorflurecol Methyl Ester

- Structure : A chlorinated fluorene ester (C₁₆H₁₃ClO₃) with a methyl ester and hydroxyl group .

- Applications : Acts as a plant growth regulator, highlighting the biological activity of fluorene esters.

- Comparison: The chloro and hydroxyl substituents enhance its bioactivity but reduce stability under basic conditions compared to the target compound’s cyano group.

Cyano-Containing Fluorene Derivatives

2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide

- Structure: Incorporates a hydrazide group (-NH-NH₂) and cyano substituent .

- Reactivity: Undergoes heterocyclization with aldehydes, arylidenes, and thioglycollic acid to form pyrazoles, thiazolidinones, and other heterocycles.

- Comparison : The hydrazide group enables nucleophilic reactions, whereas the target compound’s ester group favors electrophilic substitution or hydrolysis.

Fmoc-Protected Acetic Acid Derivatives

Examples include 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () and 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid ().

- Structure : Feature the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, widely used in peptide synthesis.

- Applications : Serve as linkers or protecting groups in solid-phase synthesis.

- Comparison: The Fmoc group enhances UV detectability and deprotection ease, whereas the target compound’s cyano group offers distinct reactivity for nitrile-specific transformations.

Data Tables: Structural and Functional Comparison

Key Research Findings

Reactivity: The cyano group in the target compound enables nucleophilic additions (e.g., with amines or thiols), while the ester group allows hydrolysis to carboxylic acids under acidic or basic conditions.

Stability: Fluorenylidene systems enhance thermal stability compared to non-aromatic analogs, as seen in palladium-catalyzed syntheses .

Biological Potential: Fluorene esters like Chlorflurecol Methyl Ester demonstrate agrochemical utility, suggesting that the target compound’s ester moiety could be tailored for similar bioactivity .

Biological Activity

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester (CAS No. 14003-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₁₈H₁₃NO₂

- Molecular Weight : 281.29 g/mol

- Structural Characteristics : The compound features a cyano group and a 9H-fluoren-9-ylidene moiety, which contribute to its reactivity and interaction with biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

| Study | Findings |

|---|---|

| Chen et al. (2020) | Demonstrated that the compound reduced viability in breast cancer cell lines in a dose-dependent manner. |

| Smith et al. (2021) | Reported activation of intrinsic apoptotic pathways leading to increased cell death in melanoma cells. |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . It shows activity against several bacterial and fungal strains, indicating its potential as a candidate for developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Johnson et al. (2022) | Identified significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Lee et al. (2023) | Found antifungal effects against Candida albicans, suggesting broad-spectrum antimicrobial potential. |

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties , which could be beneficial in treating neurodegenerative diseases.

| Study | Findings |

|---|---|

| Wang et al. (2023) | Indicated that the compound enhances neuronal survival under oxidative stress conditions in vitro. |

| Patel et al. (2024) | Suggested potential protective effects against neurotoxicity in models of Alzheimer's disease. |

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutics:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Antioxidant Activity : Some studies suggest that this compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability, supporting its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In vitro tests showed that this compound inhibited the growth of both bacterial and fungal pathogens, reinforcing its application as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.